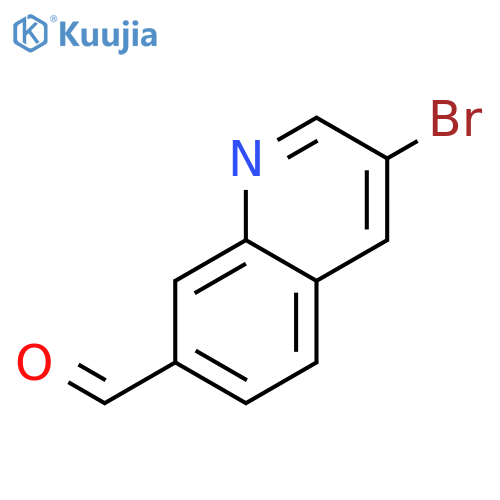Cas no 1259224-17-3 (3-Bromoquinoline-7-carbaldehyde)

1259224-17-3 structure
商品名:3-Bromoquinoline-7-carbaldehyde
CAS番号:1259224-17-3
MF:C10H6BrNO
メガワット:236.064741611481
MDL:MFCD19441212
CID:1037420
PubChem ID:57347306
3-Bromoquinoline-7-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-Bromoquinoline-7-carbaldehyde
- 3-bromo-7-Quinolinecarboxaldehyde
- AG-L-19668
- AK-48706
- CTK4B4874
- KB-235401
- RP28209
- AMY26132
- MFCD19441212
- AS-30949
- DTXSID90721434
- SB70378
- 7-Quinolinecarboxaldehyde, 3-bromo-
- 1259224-17-3
- DB-366339
- 3-Bromoquinoline-7-carbaldehyde, AldrichCPR
- J-512141
- SCHEMBL15367255
- CS-0133054
- AKOS015994844
- 3-Bromoquinoline-7-carboxaldehyde
-
- MDL: MFCD19441212
- インチ: InChI=1S/C10H6BrNO/c11-9-4-8-2-1-7(6-13)3-10(8)12-5-9/h1-6H
- InChIKey: ARXAJGOYRWLLNK-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=CC(=CN=C2C=C1C=O)Br
計算された属性
- せいみつぶんしりょう: 234.96328g/mol
- どういたいしつりょう: 234.96328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 197
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
3-Bromoquinoline-7-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1203694-250mg |
3-Bromoquinoline-7-carbaldehyde |
1259224-17-3 | 95% | 250mg |
¥1440.00 | 2024-08-09 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2404-1G |
3-bromoquinoline-7-carbaldehyde |
1259224-17-3 | 95% | 1g |
¥ 4,573.00 | 2023-03-31 | |
| TRC | B999043-5mg |
3-bromoquinoline-7-carbaldehyde |
1259224-17-3 | 5mg |
$ 65.00 | 2022-06-06 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2404-10G |
3-bromoquinoline-7-carbaldehyde |
1259224-17-3 | 95% | 10g |
¥ 22,869.00 | 2023-03-31 | |
| Chemenu | CM145517-250mg |
3-Bromoquinoline-7-carbaldehyde |
1259224-17-3 | 95%+ | 250mg |
$391 | 2023-02-18 | |
| A2B Chem LLC | AA32171-100mg |
3-Bromoquinoline-7-carbaldehyde |
1259224-17-3 | 95% | 100mg |
$42.00 | 2024-04-20 | |
| abcr | AB450670-250mg |
3-Bromoquinoline-7-carbaldehyde, 95%; . |
1259224-17-3 | 95% | 250mg |
€502.30 | 2024-08-03 | |
| Aaron | AR000PO7-250mg |
7-Quinolinecarboxaldehyde, 3-bromo- |
1259224-17-3 | 95% | 250mg |
$159.00 | 2025-01-20 | |
| Ambeed | A983612-1g |
3-Bromoquinoline-7-carbaldehyde |
1259224-17-3 | 95% | 1g |
$587.0 | 2024-04-25 | |
| Aaron | AR000PO7-1g |
7-Quinolinecarboxaldehyde, 3-bromo- |
1259224-17-3 | 95% | 1g |
$636.00 | 2025-01-20 |
3-Bromoquinoline-7-carbaldehyde 関連文献
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
3. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
5. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
1259224-17-3 (3-Bromoquinoline-7-carbaldehyde) 関連製品
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1259224-17-3)3-Bromoquinoline-7-carbaldehyde

清らかである:99%
はかる:1g
価格 ($):528.0